Cas no 88064-00-0 (1H-Benzotriazole,1,1'-methylenebis-)

1H-Benzotriazole,1,1'-methylenebis- structure
88064-00-0 structure
Produktname:1H-Benzotriazole,1,1'-methylenebis-
CAS-Nr.:88064-00-0
MF:C13H10N6
MW:250.258700847626
CID:733966

1H-Benzotriazole,1,1'-methylenebis- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Benzotriazole,1,1'-methylenebis-
    • 1-(benzotriazol-1-ylmethyl)benzotriazole
    • 1,1′-Methylenebis[1H-benzotriazole] (ACI)
    • NSC 130836
    • Inchi: 1S/C13H10N6/c1-3-7-12-10(5-1)14-16-18(12)9-19-13-8-4-2-6-11(13)15-17-19/h1-8H,9H2
    • InChI-Schlüssel: AHJLYTGICCGNSJ-UHFFFAOYSA-N
    • Lächelt: N1C2C(=CC=CC=2)N(CN2C3C(=CC=CC=3)N=N2)N=1

Berechnete Eigenschaften

  • Genaue Masse: 250.09700

Experimentelle Eigenschaften

  • PSA: 61.42000
  • LogP: 1.68180

1H-Benzotriazole,1,1'-methylenebis- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1257465-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$390 2024-06-07
eNovation Chemicals LLC
Y1257465-25mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
25mg
$465 2023-05-17
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2805 2025-02-26
eNovation Chemicals LLC
Y1257465-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$405 2025-02-25
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2805 2025-02-25
1PlusChem
1P008DN7-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$1663.00 2025-02-22
A2B Chem LLC
AD90131-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$190.00 2024-04-19
1PlusChem
1P008DN7-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$197.00 2025-02-22
eNovation Chemicals LLC
Y1257465-250mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
250mg
$780 2023-05-17
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2650 2024-06-07

1H-Benzotriazole,1,1'-methylenebis- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
N-Polyazolylmethanes. IV. Reaction of benzotriazole with methylene chloride and chloroform under phase transfer conditions
Avila, Luis; et al, Heterocycles, 1983, 20(9), 1787-92

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Hexane
Referenz
The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole
Katritzky, Alan R.; et al, Journal of the Chemical Society, 1987, (4), 781-9

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Toluene ;  24 h, reflux
Referenz
Nitrile oxide cycloaddition chemistry using benzotriazole as a steric auxiliary
Savage, G. Paul; et al, Australian Journal of Chemistry, 2005, 58(12), 877-881

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: N,N-Diethylaniline
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  1 h, 110 °C
Referenz
Benzotriazole-1-methanol: an excellent bidentate ligand for the copper/palladium-catalyzed C-N and C-C coupling reaction
Jha, Rajeev R.; et al, ARKIVOC (Gainesville, 2013, (2), 228-248

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.2 Solvents: Dimethyl sulfoxide ,  Dibromomethane ;  rt; 50 min, rt; 2 h, 60 °C
Referenz
Facile synthesis of bis(azolyl) derivatives in a superbasic medium
Potapov, Andrei S.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  50 min, 60 °C; 120 min, 60 °C
Referenz
The synthesis of bis-azolylmethanes derived from benzotriazole and pyrazole in a superbasic medium
Potapov, A. S.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2003, 46(7), 66-71

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  rt
Referenz
Bis(benzotriazol-1-yl)methane as a linker in the assembly of new copper(II) coordination polymers: Synthesis, structure and investigations
Peresypkina, Eugenia V.; et al, Polyhedron, 2012, 48(1), 253-263

Synthetic Routes 9

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 -
2.1 Solvents: Tetrahydrofuran ,  Hexane
Referenz
The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole
Katritzky, Alan R.; et al, Journal of the Chemical Society, 1987, (4), 781-9

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  5 - 6 h, 100 °C
Referenz
2-(1-Benzotriazolyl)pyridine: A Robust Bidentate Ligand for the Palladium-Catalyzed C-C (Suzuki, Heck, Fujiwara-Moritani, Sonogashira), C-N and C-S Coupling Reactions
Verma, Akhilesh K.; et al, Advanced Synthesis & Catalysis, 2013, 355(2-3), 421-438

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Acetone
1.2 -
2.1 Reagents: N,N-Diethylaniline
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
1.2 80 °C; 24 h, 80 °C
Referenz
Trapping the short-chain odd carbon number olefins using nickel(II)-catalyzed tandem ethylene oligomerization and Friedel Crafts alkylation of toluene
Zubkevich, Sergey V.; et al, ChemRxiv, 2020, 1, 1-23

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Acetonitrile
2.1 Solvents: Diphenyl ether
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Acetone
1.2 -
2.1 Solvents: Diphenyl ether
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Acetonitrile
2.1 Reagents: N,N-Diethylaniline
Referenz
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

1H-Benzotriazole,1,1'-methylenebis- Raw materials

1H-Benzotriazole,1,1'-methylenebis- Preparation Products

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